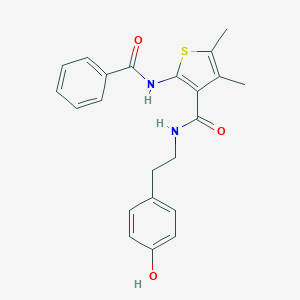![molecular formula C18H20N2O3S B276873 N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, also known as DMAT, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DMAT is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis. The unique chemical structure of DMAT makes it a promising candidate for the development of novel therapeutics for various diseases, including cancer.
作用机制
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide acts as a potent inhibitor of protein kinase CK2, which is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of CK2, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, induce apoptosis in cancer cells, and inhibit tumor growth. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide is also relatively easy to synthesize in high yields, which makes it readily available for use in lab experiments. However, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide does have some limitations. It has been shown to have some off-target effects, which may complicate its use in certain experimental settings. In addition, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
There are several future directions for research on N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide. One area of interest is the development of novel therapeutics based on the structure of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide. By modifying the chemical structure of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, it may be possible to develop more potent and selective inhibitors of protein kinase CK2. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer and neurodegenerative diseases. By studying the role of CK2 in these diseases, it may be possible to identify new targets for therapeutic intervention. Finally, the development of new methods for the synthesis and analysis of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide may facilitate its use in a wider range of experimental settings.
合成方法
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-amino-4,5-dimethylthiophene with 4-bromobenzoyl chloride, followed by the addition of morpholine and subsequent deprotection of the morpholine group. Other methods involve the use of different starting materials and reagents, but all result in the formation of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide in high yields.
科学研究应用
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[4,5-dimethyl-3-(morpholine-4-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-12-13(2)24-17(19-16(21)14-6-4-3-5-7-14)15(12)18(22)20-8-10-23-11-9-20/h3-7H,8-11H2,1-2H3,(H,19,21) |
InChI 键 |
NTMPIFLEZHYEAS-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B276800.png)
![ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276801.png)
![3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)
![Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276809.png)

![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B276817.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)
